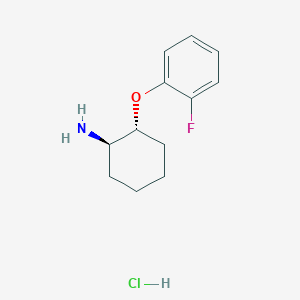

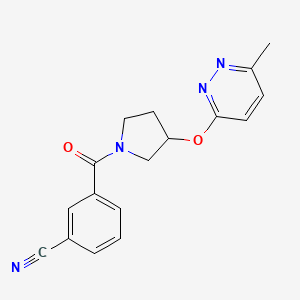

6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one” is a quinolone derivative. Quinolones are a type of synthetic antimicrobial drugs . The molecular formula of this compound is C27H25FN2O4S .

Molecular Structure Analysis

The molecular structure of this compound includes a quinolone core, which is a bicyclic system with a nitrogen atom at the 1-position and a carbonyl group at the 4-position . It also has various substituents at the 1, 3, 6, and 7 positions .Chemical Reactions Analysis

Quinolones can undergo various chemical reactions, including structural modifications by incorporating substituents into different positions or by means of annelation . The specific chemical reactions that this compound can undergo are not available in the literature I have access to.Applications De Recherche Scientifique

Fluorescence and Biochemical Studies

Quinoline derivatives are known for their efficient fluorescence properties, making them useful in biochemistry and medicine for studying various biological systems, including DNA fluorophores. Their potential as antioxidants and radioprotectors has also been noted, indicating their relevance in therapeutic and diagnostic applications (Aleksanyan & Hambardzumyan, 2013).

Sensing and Detection Applications

Several quinoline-based compounds have been designed as fluorescent probes for metal ions like Zn2+, showcasing their utility in sensitive and efficient cell membrane permeability studies. This highlights their potential in creating tools for the practical detection of metal ions in biological samples and living cells (Ohshima et al., 2010).

Anticancer Research

Quinoline derivatives have been explored for their anticancer properties, including tubulin polymerization inhibition, indicating their potential as therapeutic agents against cancer. Their ability to induce apoptosis and cell cycle arrest suggests their significance in developing novel anticancer drugs (Řehulka et al., 2020).

Antimicrobial and Antifungal Properties

Research on quinoline compounds has shown promising antimicrobial and antifungal activities, suggesting their potential in addressing infectious diseases. The synthesis of sulfonamides and carbamates of related compounds has demonstrated good yields and significant biological interest, emphasizing their application in developing new antimicrobial agents (Janakiramudu et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O4S/c1-19-7-9-20(10-8-19)17-30-18-26(35(32,33)21-5-3-2-4-6-21)27(31)22-15-23(28)25(16-24(22)30)29-11-13-34-14-12-29/h2-10,15-16,18H,11-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZRGIWCVRCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663428.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)

![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2663438.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)

![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)